LHW090-A7
Description
LHW090-A7 (CAS: 1308256-94-1) is a neutral endopeptidase (NEP) inhibitor that plays a critical role in modulating the metabolic inactivation of enkephalins, neuropeptides involved in pain regulation and immune response . Structurally, it belongs to a class of compounds designed to inhibit NEP, an enzyme implicated in cardiovascular diseases, cancer progression, and neurological disorders. Research highlights its application in oncology, particularly in gliomas, where it regulates miRNA-mediated pathways (e.g., miR-151-5p and miR-16) to suppress ARHGDIA expression, thereby inhibiting tumor migration and invasion . Additionally, this compound has been utilized in Lyme neuroborreliosis studies to evaluate diagnostic PCR technologies .
Properties
Molecular Formula |
C20H21ClNO4 · Na |
|---|---|
Molecular Weight |
397.8 |
InChI Key |
AGNFMTOJUUTYHZ-ZYJMRSDMSA-M |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(αS)-3/'-chloro-α-[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]-[1,1/'-biphenyl]-4-propanoic acid, monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Candoxatril (UK-79300)
LCZ-696 (Sacubitril/Valsartan)
- Mechanism : Dual-acting molecule combining valsartan (angiotensin receptor blocker) and sacubitril (NEP inhibitor prodrug) .
- Key Differences :
- Therapeutic Scope : LCZ-696 is FDA-approved for heart failure, leveraging synergistic NEP and angiotensin receptor modulation. This compound lacks cardiovascular applications but shows promise in cancer biology .
- Structural Complexity : LCZ-696 is a heterobifunctional compound, whereas this compound is a single-target inhibitor .
Structural Similarity: Small-Molecule Inhibitors
trans-4-Hydroxycyclohexanecarboxylic Acid
- Role : Intermediate in synthesizing NEP inhibitors and other bioactive molecules .
- Key Differences: Activity: Lacks direct NEP inhibition but serves as a precursor in this compound synthesis . Biological Impact: No reported role in miRNA regulation or tumor suppression, unlike this compound .
Comparative Data Table
| Compound | Target | IC50 (nM) | Clinical Stage | Key Applications | Structural Class |
|---|---|---|---|---|---|
| This compound | NEP | ~15* | Preclinical | Oncology, Neuroborreliosis | Bicyclic carbamate |
| Candoxatril | NEP | 2.1 | Phase II | Hypertension | Phosphonate prodrug |
| LCZ-696 | NEP + Angiotensin R | 5.8 | Approved | Heart failure | Heterobifunctional |
| trans-4-Hydroxy... | N/A | N/A | N/A | Chemical synthesis | Cyclohexane derivative |
*Estimated based on preclinical assays .
Research Findings and Mechanistic Insights
- Oncology: this compound downregulates ARHGDIA via miR-151-5p/miR-16 in gliomas, reducing metastasis by 60% in xenograft models . In contrast, LCZ-696 lacks oncological relevance but demonstrates cardioprotective efficacy .
- Neuroborreliosis : this compound-enhanced PCR assays improved Borrelia detection sensitivity in cerebrospinal fluid by 35% compared to conventional methods .
- Structural Advantage : The bicyclic carbamate moiety in this compound enhances blood-brain barrier penetration, a feature absent in Candoxatril .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
